molecular formula C12H10N2 B072092 4,4'-Vinylenedipyridine CAS No. 1135-32-6

4,4'-Vinylenedipyridine

Cat. No. B072092
CAS RN: 1135-32-6
M. Wt: 182.22 g/mol
InChI Key: MGFJDEHFNMWYBD-OWOJBTEDSA-N
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Description

4,4'-Vinylenedipyridine is a chemical compound that has gained interest in various scientific fields due to its unique structural and chemical properties. This compound is known for its potential applications in materials science and organic chemistry.

Synthesis Analysis

The synthesis of 4,4'-Vinylenedipyridine derivatives, such as 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives, involves condensation reactions from pyridin-4-yl-acrylic acid and corresponding phenylenediamines (Hranjec et al., 2008). Synthesis can also involve photochemical reactions and subsequent transformations to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of 4,4'-Vinylenedipyridine derivatives has been confirmed by various methods, including X-ray crystallography. For instance, the structure of 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole was determined to be non-planar and connected via intermolecular hydrogen bonds (Hranjec et al., 2008).

Chemical Reactions and Properties

4,4'-Vinylenedipyridine exhibits unique reactivity patterns due to its structure. It can undergo trans-cis isomerization, as observed in similar compounds like 4-(2-(9-anthryl) vinyl) pyridine, with kinetic studies revealing first-order reaction processes and specific activation parameters (Choi et al., 2010).

Physical Properties Analysis

The physical properties, especially in the context of liquid crystalline behavior, have been studied in related pyridinium and poly(4-vinylpyridinium) salts. These compounds exhibit thermotropic polymorphism, forming smectic A mesophases in certain conditions (Masson et al., 1999).

Chemical Properties Analysis

The chemical properties of 4,4'-Vinylenedipyridine and its derivatives are diverse. Studies have shown the ability of these compounds to form functional groups on poly(4-vinyl pyridine) particles for various applications. These modifications can significantly alter the chemical behavior of the compound, as demonstrated in antimicrobial and environmental applications (Sahiner et al., 2013).

Scientific Research Applications

  • DNA Interactions and Potential Medical Applications : 4,4'-Vinylenedipyridine bis[2,2':6',2"-terpyridine platinum(II)], a derivative of 4,4'-Vinylenedipyridine, has been studied for its ability to interact with DNA. It acts as a potential intermolecular bis-intercalator of DNA, with implications for medical research, particularly in the field of oncology and molecular biology (Lowe, McCloskey, Ni, & Vilaivan, 1996).

  • Sensing Applications : A blend of poly(4-vinyl pyridine) with poly(4-vinyl pyridine-co-butyl methacrylate) has shown potential in creating a photoconductive gel sensitive to irradiation across the visible spectrum. This has implications for scientific and industrial applications in sensing, particularly in the development of organic photovoltaic cells and thermal sensors (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).

  • Organic Spintronics : Protonation-controlled conductance switching in 4,4′-vinylenedipyridine (44VDP) molecular junctions offers insights into the mechanism of protonation at the organic–ferromagnetic interface. This finding is significant for the development of multifunctional devices in the field of organic spintronics (Qiu, Miao, Zhang, Ren, Wang, & Hu, 2020).

  • Environmental Applications : The study of Cr(VI)-imprinted poly(4-vinyl pyridine-co-2-hydroxyethyl methacrylate) particles for selective removal of Cr(VI) anions from aqueous media is another significant application. This research is crucial for environmental protection and pollution control (Bayramoglu & Arica, 2011).

  • Material Science and Engineering : Poly(4-vinyl pyridine) (P4VP) has been used to create supramolecular nanostructures with multiple length scales, allowing for the control of hierarchical phase transitions. This has implications in material science, particularly for temperature-dependent transitions in electrical conductivity (Ruokolainen et al., 1998).

  • Chemical Vapor Deposition : Poly(4-vinyl pyridine) has been used as a polymeric ligand to form adducts with metal alkyls, which are nonpyrophoric and thermally dissociable. This has potential applications in chemical vapor deposition processes (Li, Foster, & Cole-Hamilton, 1994).

  • Catalysis and CO2 Reduction : Poly(4-vinylpyridine) electrodes have been studied for their use in catalytic CO2 reduction at low overpotential, which is significant for applications in artificial photosynthesis (Jeong, Kang, Jung, & Kang, 2017).

Safety And Hazards

4,4’-Vinylenedipyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

The protonation-controlled conductance switching of 4,4’-Vinylenedipyridine (44VDP) molecular junctions provides a promising way to realize multifunctional devices in organic spintronics . This work sheds light on the mechanism of protonation at the organic–ferromagnetic interface .

properties

IUPAC Name

4-[(E)-2-pyridin-4-ylethenyl]pyridine
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InChI

InChI=1S/C12H10N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h1-10H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MGFJDEHFNMWYBD-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C/C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201014763
Record name trans-4,4'-Vinylenedipyridine
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Molecular Weight

182.22 g/mol
Source PubChem
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Physical Description

Tan crystalline powder; [Acros Organics MSDS]
Record name trans-1,2-Bis(4-pyridyl)ethylene
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Product Name

4,4'-Vinylenedipyridine

CAS RN

13362-78-2, 1135-32-6
Record name trans-1,2-Bis(4-pyridyl)ethylene
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Record name 1,2-Di(4-pyridyl)ethylene
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Record name Pyridine, 4,4'-(1E)-1,2-ethenediylbis-
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Record name 4,4'-Vinylenedipyridine
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Record name trans-4,4'-Vinylenedipyridine
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Record name trans-4,4'-vinylenedipyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
G Lowe, JA McCloskey, J Ni, T Vilaivan - Bioorganic & Medicinal Chemistry, 1996 - Elsevier
4,4′-Vinylenedipyridine bis[2,2′ : 6′,2″-terpyridine platinum(II)], a potential intermolecular bis-intercalator of DNA, reacts slowly at Pt II , the linker being displaced by nucleobases. …
Number of citations: 56 www.sciencedirect.com
Y Zhang, B Zhu, WJ Ji, CY Guo, M Hong… - Crystal Growth & …, 2021 - ACS Publications
Cocrystals offer an opportunity to modulate the properties of active pharmaceutical ingredients (APIs). The formation of heteromolecular hydrogen bonds is important in the prediction …
Number of citations: 10 pubs.acs.org
JQ Cui, TS Guo, KB Chu, C Wu, G Yang… - Zeitschrift für …, 2017 - Wiley Online Library
Solvothermal reactions of HgI 2 , 4,4′‐vinylenedipyridine, and HI in alcoholic solution (methanol, ethanol, or pentanol) gave rise to a family of organic‐inorganic hybrid complexes, …
Number of citations: 5 onlinelibrary.wiley.com
G Ferguson, C Glidewell, RM Gregson… - … Section B: Structural …, 1999 - scripts.iucr.org
The structures of six hydrogen-bonded adducts of 4,4′-sulfonyldiphenol with heteroaromatic amines have been determined. In 4,4′-sulfonyldiphenol–pyrazine (2/1) the pyrazine …
Number of citations: 40 scripts.iucr.org
J Liu, L Liu, J Wu, D Jia - Polyhedron, 2014 - Elsevier
Two 3D bimetallic coordination polymers, Mn(tvp) 2 [Ag(CN) 2 ] 2 (I) and Cd(tvp) 2 [Ag(CN) 2 ] 2 (II) (tvp = trans-4,4′-vinylenedipyridine), have been synthesized and characterized. The …
Number of citations: 2 www.sciencedirect.com
SA Adonin, ME Rakhmanova, DG Samsonenko… - Polyhedron, 2015 - Elsevier
Binuclear Bi(III) halide complexes (H 2 bpen) 2 [Bi 2 X 10 ] (X = Cl (1) and Br (2)) (bpen = 4,4′-vinylenedipyridine) have been synthesized and characterized by X-ray diffraction. Both …
Number of citations: 32 www.sciencedirect.com
C Huang, G Li, L Zhang, Y Zhang… - … –A European Journal, 2019 - Wiley Online Library
The synthesis of molecular‐level artificial switchable catalysts, of which activity in different chemical processes can be switched by controlling different stimuli, has provided a new …
YJ Zhang, H Wu, LX Tan, Y Wei, JJ Ren… - Macromolecular …, 2023 - Wiley Online Library
Stimuli‐responsive nanoporous materials represent a newly emerging category of functional materials, for which instant and significant response behavior is strongly demanded but still …
Number of citations: 1 onlinelibrary.wiley.com
R Ma, Z Chen, F Cao, S Wang, X Huang, Y Li… - Dalton …, 2017 - pubs.rsc.org
Two cobalt(II) compounds, namely, {[Co(HL)(bpy)(H2O)2]·DMF}n (1), and {[Co(HL)(bpe)]·0.5bpe}n (2) (H3L = 1,3-bis(2-carboxylphenoxy)benzoic acid, bpy = 4,4′-bipyridine, bpe = 4,4…
Number of citations: 29 pubs.rsc.org
L Wang, B Tu, W Xu, Y Fu, Y Zheng - Inorganic Chemistry, 2020 - ACS Publications
Five new uranyl coordination polymers were prepared by the hydrothermal method based on 5-nitroisophthalic acid (H 2 nip) as (UO 2 )(nip)(2,2′-bpy) (1), (H 2 4,4′-bpy)·[(UO 2 ) 3 (…
Number of citations: 56 pubs.acs.org

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